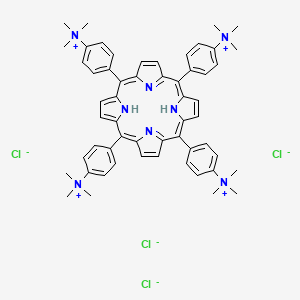![molecular formula C7H13NO2 B12341045 Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)
Octahydropyrano[4,3-b]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydropyrano[4,3-b]morpholine is a heterocyclic compound that features a fused ring system combining a pyran and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octahydropyrano[4,3-b]morpholine typically involves the nucleophilic ring-opening of epoxides or aziridines followed by cyclization. One common method starts with the reaction of glycidol with N-nosyl aminoacetaldehyde, followed by a series of condensation and ring-closure reactions under Lewis acid conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydropyrano[4,3-b]morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted morpholine derivatives .
Applications De Recherche Scientifique
Octahydropyrano[4,3-b]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of bioactive compounds, including enzyme inhibitors and receptor agonists.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism by which Octahydropyrano[4,3-b]morpholine exerts its effects depends on its specific application:
Molecular Targets: It can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its biological effects.
Comparaison Avec Des Composés Similaires
- 3-ethyl-octahydropyrano[4,3-b]morpholine
- 2-methyl-octahydropyrano[4,3-b]morpholine
Comparison: Octahydropyrano[4,3-b]morpholine is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H13NO2/c1-3-9-5-6-7(1)10-4-2-8-6/h6-8H,1-5H2 |
Clé InChI |
BOLBQXJACOAUNB-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2C1OCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




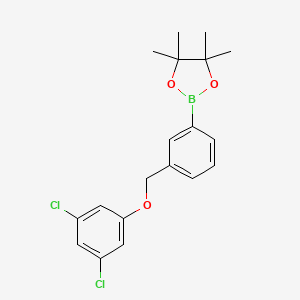
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)
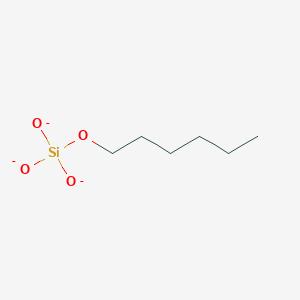

![B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)
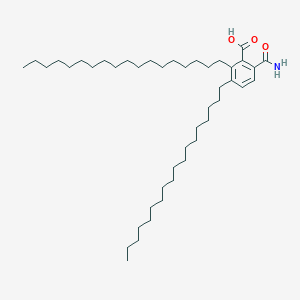

![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12341023.png)
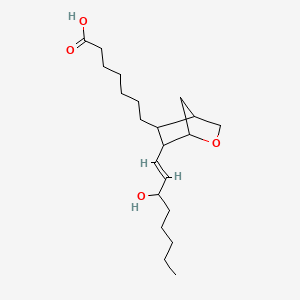
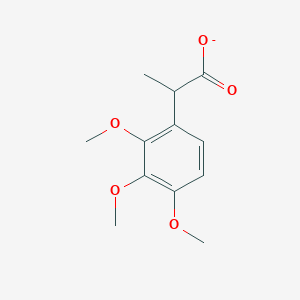
![2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12341037.png)
